![molecular formula C13H15N3O B2634541 1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile CAS No. 2097872-25-6](/img/structure/B2634541.png)

1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile” is a compound that contains a piperidine moiety, which is a six-membered heterocyclic ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Aplicaciones Científicas De Investigación

Molecular Docking and Potential Inhibitors

Research has been conducted on pyridine derivatives for their potential as inhibitors of specific enzymes, such as Nicotinamidephosphoribosyltransferase (NAMPT), which is implicated in increasing sensitivity to apoptosis in certain cells and tumors. Molecular docking studies of synthesized compounds with NAMPT suggest these derivatives could serve as potential inhibitors, providing a foundation for developing new therapeutic agents (Venkateshan et al., 2019).

Synthesis and Bioactivity Screening

A series of novel pyridine and fused pyridine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies involve molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies, suggesting the therapeutic potential of these compounds (Flefel et al., 2018).

Ring Contraction and Synthesis Methods

Research on the synthesis of highly functionalized α, β-unsaturated γ-butyrolactones through ring contraction of 2H-pyran-2-ones demonstrates the versatility of pyridine derivatives in organic synthesis. These methodologies allow for the creation of compounds with potential applications in various chemical and pharmaceutical fields (Sil et al., 2004).

Antibacterial and Antioxidant Activities

Another study focused on the synthesis of 4-Aryl-2-amino-6-(4-hydroxy coumarin-3-yl) pyridine-3-carbonitriles derivatives, showing notable antibacterial and antioxidant activities. These findings highlight the potential of pyridine derivatives for developing new antimicrobial and antioxidant agents (Hamdi, 2016).

Domino Reactions and Synthesis of Novel Compounds

Efficient synthesis strategies for creating novel compounds, such as 8-amino-2,5-diaryl-1,9,9b-triazaphenalene-4-carbonitriles, through domino reactions have been explored. These compounds result from base-catalyzed heteroaromatic annulations, demonstrating the synthetic utility of pyridine derivatives in organic chemistry (Pratap et al., 2007).

Direcciones Futuras

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could focus on exploring the synthesis, properties, and potential applications of “1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile” in more detail.

Mecanismo De Acción

Mode of Action

The mode of action of 1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile is not well understood at this time. It is likely that this compound interacts with its targets in a specific manner, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are currently unknown .

Biochemical Pathways

Given the complexity of this compound, it is likely that it affects multiple pathways and has downstream effects on various cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .

Propiedades

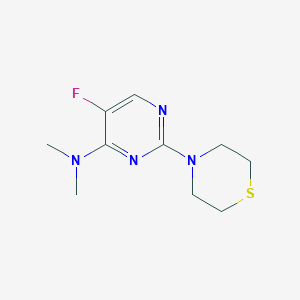

IUPAC Name |

1-(2-pyridin-3-ylacetyl)piperidine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-9-11-3-6-16(7-4-11)13(17)8-12-2-1-5-15-10-12/h1-2,5,10-11H,3-4,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQVBUOFXNZOAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C(=O)CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2634462.png)

![6-Tert-butyl-2-[1-(4-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2634463.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2634465.png)

![2-Methyl-4-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2634467.png)

![2-benzamido-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2634472.png)

![(5-chloro-2-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2634476.png)

![Ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2634480.png)